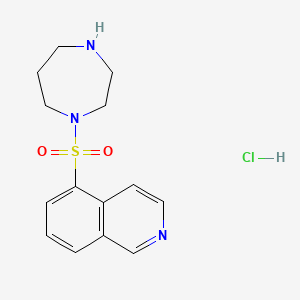
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, also known as MUN, is a complex sugar molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MUN is a sialic acid derivative that is commonly found in bacterial cell walls and is known to play a critical role in various biological processes. In
Mécanisme D'action
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid acts as a substrate for sialidase enzymes, which cleave the sialic acid moiety from the 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid molecule. The cleavage of the sialic acid from 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid results in the release of 4-methylumbelliferone, which can be detected using fluorescence spectroscopy. The mechanism of action of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is based on its ability to act as a substrate for sialidase enzymes, which makes it a useful tool for studying the activity of these enzymes.
Biochemical and Physiological Effects:
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been shown to have a variety of biochemical and physiological effects. In bacterial cells, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is involved in the regulation of cell wall structure and function. In the immune system, sialic acid plays a critical role in the recognition and clearance of pathogens. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been shown to have potential anti-inflammatory effects in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a useful tool for studying sialidase activity and the role of sialic acid in various biological processes. The advantages of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its specificity for sialidase enzymes, its ability to be detected using fluorescence spectroscopy, and its relatively low cost. However, the limitations of using 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid include its complex synthesis method and the potential for non-specific cleavage by other enzymes.
Orientations Futures
There are several future directions for the study of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. One potential area of research is the development of new methods for the synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid that are more efficient and cost-effective. Another area of research is the development of new applications for 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid, such as its use in drug discovery or as a diagnostic tool for bacterial infections. Additionally, the role of sialic acid in cancer cell metastasis is an area of active research, and 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid may be a useful tool for further studies in this field.
Méthodes De Synthèse
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid can be synthesized from sialic acid using a multi-step chemical reaction. The synthesis involves the conversion of sialic acid to a lactone intermediate, which is then reacted with 4-methylumbelliferone to form 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid. The synthesis of 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been extensively studied for its potential applications in various fields, including microbiology, immunology, and cancer research. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid is commonly used as a substrate for detecting sialidase activity, which is an important enzyme involved in bacterial pathogenesis. 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has also been used as a tool to study the role of sialic acid in the immune system and its interaction with pathogens. In cancer research, 4-Methylumbelliferyl3-deoxy-D-glycero-a-D-galacto-2-nonulosonicacid has been used to study the role of sialic acid in cancer cell metastasis.
Propriétés
IUPAC Name |
4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O11/c1-8-4-14(23)28-13-5-9(2-3-10(8)13)29-19(18(26)27)6-11(21)15(24)17(30-19)16(25)12(22)7-20/h2-5,11-12,15-17,20-22,24-25H,6-7H2,1H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEFINRBLMLGLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


